molecular formula C11H2Cl4N2O2S B102575 4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione CAS No. 16131-68-3

4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B102575
CAS No.: 16131-68-3
M. Wt: 368 g/mol
InChI Key: IKOWLLJVZFQYDU-UHFFFAOYSA-N
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Description

4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound characterized by the presence of chlorine atoms and a thiazole ring

Preparation Methods

The synthesis of 4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . This method is straightforward and yields the desired compound efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of protein kinase CK2, a key enzyme involved in various cellular processes . The compound binds to the ATP-binding site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

16131-68-3

Molecular Formula

C11H2Cl4N2O2S

Molecular Weight

368 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C11H2Cl4N2O2S/c12-5-3-4(6(13)8(15)7(5)14)10(19)17(9(3)18)11-16-1-2-20-11/h1-2H

InChI Key

IKOWLLJVZFQYDU-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Canonical SMILES

C1=CSC(=N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

16131-68-3

Synonyms

4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Origin of Product

United States

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